molecular formula C4H8O2 B3021685 2-Butene-1,4-diol CAS No. 821-11-4

2-Butene-1,4-diol

Cat. No.: B3021685
CAS No.: 821-11-4
M. Wt: 88.11 g/mol
InChI Key: ORTVZLZNOYNASJ-OWOJBTEDSA-N
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Description

2-Butene-1,4-diol is an organic compound with the chemical formula C4H8O2. It is a yellow oil that is soluble in chloroform and other organic solvents . This compound is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butene backbone. It is an important intermediate in the synthesis of various chemicals and has applications in multiple industries.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-Butene-1,4-diol interacts with various enzymes and proteins. For instance, it undergoes hydrogenation over a carbon-supported palladium catalyst . The hydrogenation of this compound leads to a wide variety of products .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, butane formation is attributed to the double condensation and hydrogenation of a chemisorbed cis-but-2-ene-1,4-diol intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Butene-1,4-diol can be synthesized through the selective hydrogenation of 2-butyne-1,4-diol. This process involves the use of catalysts such as palladium or nickel. For instance, a Schiff base modified palladium catalyst has been shown to achieve high selectivity and conversion rates under mild conditions (50°C, 2 MPa H2, and 4 hours) . Another method involves the use of silicon carbide-supported platinum catalysts, which also provide high selectivity and conversion rates .

Industrial Production Methods: The industrial production of this compound typically involves the selective hydrogenation of 2-butyne-1,4-diol using nickel or palladium catalysts. The process is optimized to minimize the formation of by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Butene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Furan: Formed through oxidation.

    Butane-1,4-diol: Formed through reduction.

    4-Halobutenols and 2,3-Dihalo-1,4-butanediol: Formed through halogenation.

Comparison with Similar Compounds

2-Butene-1,4-diol can be compared with other similar compounds such as 2-butyne-1,4-diol and 1,4-butanediol:

    2-Butyne-1,4-diol: This compound is an alkyne with a triple bond, whereas this compound is an alkene with a double bond.

    1,4-Butanediol: This compound is a saturated diol with no double bonds.

The uniqueness of this compound lies in its ability to undergo selective hydrogenation and its versatility in various chemical reactions, making it a valuable intermediate in the synthesis of numerous chemicals.

Properties

IUPAC Name

(E)-but-2-ene-1,4-diol
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InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+
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InChI Key

ORTVZLZNOYNASJ-OWOJBTEDSA-N
Source PubChem
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Canonical SMILES

C(C=CCO)O
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Isomeric SMILES

C(/C=C/CO)O
Source PubChem
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID801033684
Record name 2-Butene-1,4-diol (trans)
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Molecular Weight

88.11 g/mol
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Physical Description

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline]
Record name 1,4-Dihydroxy-2-butene
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Boiling Point

141-149 °C AT 20 MM HG
Record name 1,4-DIHYDROXY-2-BUTENE
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Flash Point

128 °C, 128 °C (263 °F) OC
Record name 1,4-Dihydroxy-2-butene
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Solubility

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE
Record name 1,4-DIHYDROXY-2-BUTENE
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Density

1.067-1.074
Record name 1,4-DIHYDROXY-2-BUTENE
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Vapor Density

3.0 (AIR= 1)
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Vapor Pressure

0.04 [mmHg]
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Color/Form

ALMOST COLORLESS LIQUID

CAS No.

821-11-4, 110-64-5
Record name trans-2-Butene-1,4-diol
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Record name But-2-ene-1,4-diol
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Melting Point

7 °C (45 °F)
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Synthesis routes and methods I

Procedure details

A) Route without additives: In a test tube the mixture of 1 ml (2.95 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (0.24 ml or 0.73 ml) and 0.1 ml of tetradecane (internal standard) is prepared and mixed. If the reaction is being carried out without solvent, a blank sample is taken for GC measurement. In the case of the procedure with solvent, a blank sample for GC measurement is taken only after the addition of 1 ml of the corresponding solvents. After sampling has taken place, the reaction vessel is placed in the thermally conditioned oil bath. The mixture is stirred for about 2 minutes using a magnetic stirrer. When the desired temperature of the mixture has been reached, the catalyst (2 mol %) is added. The reaction mixture is further heated and stirred, and after 4 and 24 hours of reaction the next GC samples are taken for kinetic determinations. After 24 hours the reaction is halted by addition of 1 ml of ethyl vinyl ether.
Quantity
1 mL
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Synthesis routes and methods II

Procedure details

Route with additives: In a test tube the mixture of 1 ml (2.95 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (0.24 ml or 0.73 ml) and 0.1 ml of tetradecane (internal standard) is prepared and mixed. If the reaction is being carried out without solvent, a blank sample is taken for GC measurement. In the case of the procedure with solvent, a blank sample for GC measurement is taken only after the addition of 1 ml of the corresponding solvent. After sampling has taken place, the test tube is placed in the thermally conditioned oil bath. The mixture is stirred for about 2 minutes using a magnetic stirrer. When the desired temperature of the mixture has been reached, the catalyst (2 mol %) is added. The reaction mixture is heated and stirred for 4 hours more. After 4 hours of reaction the next GC sample is taken. After sampling has taken place, the corresponding additive is added. The additives used were sodium hydride and tributylamine (respectively 1 and 10 mol %, based on the catalyst). After 24 hours the final GC sample is taken and the reaction is halted by addition of 1 ml of ethyl vinyl ether.
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1 mL
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Synthesis routes and methods III

Procedure details

In a reaction vessel the mixture of 2 ml (5.9 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (1.46 ml or 2.43 ml), 0.2 ml of tetradecane (internal standard) and 2 ml of the corresponding solvent is prepared and shaken. Thereafter a blank sample is taken for GC measurement. After sampling has taken place, the corresponding catalyst (2 mol %) is added and the reaction vessel is placed in the temperature-conditioned carousel reactor. The mixture is heated for 4 hours and stirring is continued, and after that the final GC sample is taken for kinetic determinations. After 4 hours the reaction is halted by addition of 2 ml of ethyl vinyl ether.
Quantity
2 mL
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Reaction Step One
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2 mL
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Synthesis routes and methods IV

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butene-1,4-diol
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Customer
Q & A

Q1: What is the molecular formula and weight of 2-butene-1,4-diol?

A1: this compound has a molecular formula of C4H8O2 and a molecular weight of 88.11 g/mol.

Q2: Can you describe the spectroscopic data for this compound?

A2: While specific spectroscopic data isn't provided in the abstracts, researchers commonly employ infrared (IR) spectroscopy, 1H-NMR, and 13C-NMR for structural characterization. [, ] These techniques help identify functional groups and analyze the arrangement of atoms within the molecule. [, ]

Q3: How can I synthesize this compound?

A3: this compound can be synthesized through various methods, including: * Hydrogenation of 1,4-butynediol: This method, employing a palladium-ruthenium alloy membrane catalyst, allows for continuous production of this compound with 1,4-butanediol as a co-product. [] * Partial hydrogenation of 2-butyne-1,4-diol: This reaction, catalyzed by palladium or bio-palladium catalysts, selectively produces this compound. [, ] Factors influencing selectivity, such as solvent and catalyst support, have been investigated. [, ] * Polycondensation of cis-2-butene-1,4-diol: Using a specific ruthenium (IV) allyl catalyst, this method yields telechelic poly(2-butenediol) oligomers, valuable as chain extenders and macromonomers. []

Q4: How can cis and trans isomers of this compound be separated and identified?

A4: High-performance liquid chromatography (HPLC) utilizing chiral columns, such as (S,S)-Whelk-O 1 and ChiraSpher, successfully separates the isomers. [, ] Liquid chromatography-mass spectrometry (LC-MS) aids in identifying the separated peaks. [, ]

Q5: What is the thermal stability of this compound based polyesters?

A5: Research on hexolic anhydride-based polyesters reveals that those incorporating this compound exhibit lower thermal stability compared to those based on saturated diols like 1,4-butanediol. [, ] The presence of the double bond in this compound influences the degradation pathway, leading to lower thermal stability. [, ]

Q6: Can this compound be incorporated into metal-organic frameworks (MOFs)?

A6: Yes, a tetraphenylethene-based luminescent MOF incorporating this compound as a ligand has been reported. [] This MOF demonstrates a unique ability to differentiate between cis and trans isomers of this compound and other related compounds based on their fluorescence quenching abilities. []

Q7: What is the role of this compound in palladium-catalyzed reactions?

A7: this compound serves as a reagent in palladium-catalyzed tandem allylation reactions with o-phenylenediamines. [, ] Direct activation of the C-O bond in this compound, facilitated by a titanium reagent, enables the formation of 1,2,3,4-tetrahydro-2-vinylquinoxalines. [, ] The use of chiral ligands like (R)-BINAP can induce chirality in the product. [, ]

Q8: Can this compound be used to synthesize heterocyclic compounds?

A8: Yes, palladium-catalyzed formal (3 + 3) allylic cycloaddition reactions utilizing this compound and 2-(1-alkynyl)-2-alken-1-ones provide a route to 6,7-dihydro-4H-furo[3,4-c]pyran derivatives. [] This reaction proceeds with high regio- and diastereoselectivity, highlighting the synthetic utility of this compound in constructing complex molecules. []

Q9: Have there been theoretical studies on the cyclodehydration of this compound?

A9: Yes, the cyclodehydration of this compound to its corresponding cyclic ether has been investigated using the AM1 semiempirical method. [] Calculations suggest a concerted mechanism involving semicyclic conformers and acidic/basic active centers. []

Q10: How does the double bond configuration in this compound impact its reactivity?

A10: The cis and trans isomers of this compound exhibit different reactivity in certain reactions. [, , ] For example, in palladium-catalyzed decarboxylative acyloxylation, vinyl ethylene carbonates react with carboxylic acids to selectively yield monoesters of (Z)-2-butene-1,4-diol with high regio- and stereoselectivity. []

Q11: How stable are this compound intercalates with vanadyl and niobyl phosphates?

A11: Intercalates of vanadyl and niobyl phosphates with this compound and other diols have been synthesized and characterized. [] The this compound intercalates, upon heating, transform into more stable phases with altered basal spacing, demonstrating the impact of intercalation on material properties. []

Q12: What are the applications of this compound in polymer chemistry?

A12: this compound is a valuable monomer in synthesizing polyesters, particularly unsaturated polyesters. [, , , ] These polyesters find applications in coatings, resins, and composites. [, , , ] The unsaturated nature of this compound allows for further modification and crosslinking of the resulting polymers. [, , , ]

Q13: Can this compound be used to synthesize 2,5-dihydrofuran?

A13: Yes, acidic resins like sulfonic acid resin D61 effectively catalyze the ring-closing reaction of this compound to produce 2,5-dihydrofuran. [] This highlights the versatility of this compound as a starting material in organic synthesis. []

Q14: How does this compound interact with silicon surfaces?

A14: Studies using scanning tunneling microscopy (STM) and X-ray photoemission spectroscopy (XPS) show that this compound adsorbs onto silicon (100)-2x1 surfaces via the formation of two Si-O bonds. [] Interestingly, the C=C bond remains unreacted, offering possibilities for further surface modifications. []

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